molecular formula C11H14F2N4 B6645237 2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile

2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B6645237
M. Wt: 240.25 g/mol
InChI Key: PVFLEZOYFGBKPD-UHFFFAOYSA-N
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Description

2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with amino, difluoropropyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the reaction of 2,4,6-trimethylpyridine with difluoropropylamine under controlled conditions to introduce the difluoropropyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Advanced purification techniques like crystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoropropyl group enhances its binding affinity and specificity, making it a potent molecule for targeted applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(3-amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N4/c1-7-3-8(2)17-10(9(7)4-14)16-6-11(12,13)5-15/h3H,5-6,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFLEZOYFGBKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCC(CN)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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